4-Chlorobenzoylacetonitrile
Overview
Description
4-Chlorobenzoylacetonitrile is an organic compound with the molecular formula C9H6ClNO. It is a derivative of benzoylacetonitrile, where a chlorine atom is substituted at the para position of the benzene ring. This compound is primarily used in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chlorobenzoylacetonitrile can be synthesized through the reaction of 4-chlorobenzoyl chloride with cyanoacetic acid. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The reaction mixture is then purified through crystallization or distillation to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 4-Chlorobenzoylacetonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the cyano group or the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products:
Oxidation: 4-Chlorobenzoic acid.
Reduction: 4-Chlorobenzylamine or 4-chlorobenzyl alcohol.
Substitution: Various substituted benzoylacetonitriles depending on the nucleophile used.
Scientific Research Applications
4-Chlorobenzoylacetonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-chlorobenzoylacetonitrile involves its interaction with specific molecular targets. For instance, in coordination chemistry, it can form complexes with metal ions, facilitating various catalytic processes. The nitrile group can coordinate with metal centers, leading to the activation and cleavage of the C≡N triple bond, which is crucial in forming new chemical entities.
Comparison with Similar Compounds
Benzoylacetonitrile: Lacks the chlorine substitution, making it less reactive in certain substitution reactions.
4-Methoxybenzoylacetonitrile: Contains a methoxy group instead of chlorine, which affects its electronic properties and reactivity.
4-Toluoylacetonitrile: Has a methyl group in place of chlorine, influencing its steric and electronic characteristics.
Uniqueness: 4-Chlorobenzoylacetonitrile is unique due to the presence of the chlorine atom, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of various complex organic molecules .
Properties
IUPAC Name |
3-(4-chlorophenyl)-3-oxopropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYOUFPNYTOFCSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40196835 | |
Record name | 4-Chlorobenzoylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40196835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4640-66-8 | |
Record name | 4-Chlorobenzoylacetonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004640668 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chlorobenzoylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40196835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chlorobenzoylacetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-chlorobenzoylacetonitrile interact with the molybdenum dinitrogen complex trans-[Mo(N2)2(dppe)2]?
A1: The research paper [] demonstrates that this compound reacts with the molybdenum dinitrogen complex trans-[Mo(N2)2(dppe)2] (where dppe = Ph2PCH2CH2PPh2) through a C≡N triple bond cleavage. This reaction ultimately leads to the formation of a (nitrido)(nitrile-enolato) complex, trans-[Mo(N)(NCCRCOR')(dppe)2], where R represents a hydrogen atom and R' represents a 4-chlorophenyl group. Interestingly, using a large excess of this compound, followed by treatment with [NHEt3][OTf] (OTf = OSO2CF3), results in further reactivity. This suggests a multi-step reaction pathway with potential for generating diverse molybdenum complexes.
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